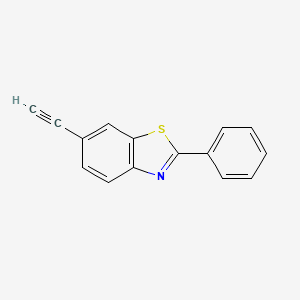

6-Ethynyl-2-phenyl-1,3-benzothiazole

Description

Significance of the Benzothiazole (B30560) Heterocyclic System in Organic Chemistry

The benzothiazole scaffold, a bicyclic system featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in organic and medicinal chemistry. aston.ac.ukut.ac.irmdpi.com This aromatic heterocyclic compound is noted for its planarity and electron-rich nature, which contribute to its ability to interact with various biological targets. wikipedia.orgnih.gov The benzothiazole core is a key component in a multitude of natural and synthetic molecules that exhibit a vast array of biological activities. ekb.eg

In the realm of medicinal chemistry, benzothiazole derivatives have been extensively investigated and developed as potent therapeutic agents. mdpi.comekb.eg The structural versatility of the benzothiazole ring allows for substitutions at various positions, leading to compounds with a wide spectrum of pharmacological effects. These activities are diverse, as detailed in the table below.

| Biological Activity of Benzothiazole Derivatives | References |

| Anticancer / Antitumor | ut.ac.irnih.govresearchgate.net |

| Antimicrobial & Antifungal | nih.govnih.gov |

| Anti-inflammatory | ut.ac.irekb.eg |

| Anticonvulsant | ut.ac.irnih.gov |

| Antidiabetic | ekb.eg |

| Antitubercular | ut.ac.ir |

| Antiviral | mdpi.com |

| Neuroprotective | mdpi.com |

Beyond pharmaceuticals, the benzothiazole framework is integral to materials science. Its derivatives are utilized as corrosion inhibitors, fluorescent dyes, and components in polymers and agrochemicals. mdpi.comekb.eg The inherent fluorescence of many benzothiazole derivatives makes them valuable in the development of sensors and imaging agents. ekb.egsemanticscholar.org Several clinically approved drugs, such as the neuroprotective agent Riluzole and the anticancer prodrug Phortress, feature the benzothiazole moiety, underscoring its therapeutic importance. ekb.egnih.gov

Rationale for Substituent Effects: The Influence of the 6-Ethynyl and 2-Phenyl Moieties on Molecular Properties and Reactivity

The specific properties and reactivity of a benzothiazole derivative are heavily dictated by the nature and position of its substituents. In 6-Ethynyl-2-phenyl-1,3-benzothiazole, the two key substituents—a phenyl group at the 2-position and an ethynyl (B1212043) group at the 6-position—impart distinct and synergistic effects on the core scaffold.

The 6-ethynyl group is a rigid, linear functional group that significantly modifies the electronic and structural landscape of the benzothiazole core. The carbon-carbon triple bond extends the π-conjugated system of the molecule, which can lead to notable changes in its photophysical properties, such as shifts in absorption and fluorescence spectra. libretexts.org Electronically, the ethynyl group is known to exert an electron-withdrawing inductive effect. This alteration of the electron density on the benzothiazole ring system can influence the molecule's reactivity and its binding affinity for various targets. nih.gov The placement at the 6-position is also significant, as studies on other 6-substituted 2-arylbenzothiazoles have demonstrated that this position is crucial for modulating biological activity. nih.gov

Together, the 2-phenyl and 6-ethynyl moieties create a molecule with an extended, largely planar, and electronically modified aromatic system. This combination makes this compound a versatile platform for further chemical modification and a candidate for applications in materials science and medicinal chemistry.

Overview of Research Trends and Scholarly Contributions Involving this compound and its Derivatives

While dedicated research on this compound itself is not extensively documented in peer-reviewed literature, its structure points to significant trends in contemporary chemical research. The compound serves as a valuable intermediate and a scaffold for creating more complex molecules, primarily through reactions involving its terminal alkyne.

Synthetic Approaches and Methodologies: The synthesis of this compound is most logically achieved via a Sonogashira cross-coupling reaction. libretexts.orgwikipedia.org This well-established palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.orgwikipedia.org In this context, the likely synthetic precursor would be a 6-halo-2-phenyl-1,3-benzothiazole (e.g., 6-bromo- or 6-iodo-2-phenyl-1,3-benzothiazole), which is coupled with a protected acetylene (B1199291) source like trimethylsilylacetylene, followed by deprotection to yield the terminal alkyne. libretexts.orgwikipedia.org The Sonogashira reaction is widely used due to its reliability and tolerance of various functional groups, making it a cornerstone of modern organic synthesis. nih.govrsc.org

Application as a Chemical Building Block: The primary research value of this compound lies in the reactivity of its ethynyl group, which acts as a versatile chemical handle. A major trend in drug discovery, chemical biology, and materials science is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This reaction allows for the efficient and specific covalent linking of the alkyne-containing benzothiazole to another molecule bearing an azide (B81097) group, forming a stable triazole ring. organic-chemistry.org This modular approach enables the rapid synthesis of diverse libraries of compounds for biological screening or the construction of functional materials.

Potential Areas of Investigation: Based on the known properties of related compounds, research involving derivatives of this compound is likely to focus on several key areas:

Anticancer Agents: Given the potent antitumor activity of many 2-phenylbenzothiazole (B1203474) derivatives, new analogues synthesized from this ethynyl precursor are strong candidates for evaluation as cytotoxic agents. ut.ac.irnih.gov

Fluorescent Probes and Imaging Agents: The extended π-conjugation imparted by the phenyl and ethynyl groups suggests that derivatives could possess interesting photophysical properties, such as fluorescence. semanticscholar.orgresearchgate.net This makes them suitable for development as probes for bioimaging or as sensors for specific analytes.

Organic Materials: The rigid, planar structure is conducive to creating materials with useful optoelectronic properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84033-09-0 |

|---|---|

Molecular Formula |

C15H9NS |

Molecular Weight |

235.31 g/mol |

IUPAC Name |

6-ethynyl-2-phenyl-1,3-benzothiazole |

InChI |

InChI=1S/C15H9NS/c1-2-11-8-9-13-14(10-11)17-15(16-13)12-6-4-3-5-7-12/h1,3-10H |

InChI Key |

SGHPJJZYVSDSGN-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC2=C(C=C1)N=C(S2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Ethynyl 2 Phenyl 1,3 Benzothiazole and Its Structural Analogues

Established Synthetic Routes to the 1,3-Benzothiazole Core

The 1,3-benzothiazole nucleus is a privileged scaffold in medicinal and materials chemistry, leading to the development of numerous synthetic methodologies. indexcopernicus.comscribd.comnih.gov These routes can be broadly categorized into cyclization, condensation, and metal-catalyzed reactions, with a growing emphasis on sustainable practices.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation

Cyclization reactions are a cornerstone of benzothiazole synthesis, typically involving the intramolecular formation of a C–S bond to close the thiazole (B1198619) ring. A classic approach is the Jacobson synthesis, which utilizes the cyclization of thiobenzanilides. ut.ac.ir Another prominent method involves the oxidative cyclization of N-arylthioureas. For instance, N-arylthioureas can be cyclized using liquid bromine in chloroform (B151607) to yield 2-aminobenzothiazoles. indexcopernicus.com This electrophilic bromine source facilitates the ring closure under mild conditions. indexcopernicus.com

Transition metals are also employed to catalyze these intramolecular cyclizations. Ruthenium(III) chloride (RuCl₃) has been shown to effectively catalyze the intramolecular oxidative coupling of N-arylthioureas, producing substituted 2-aminobenzothiazoles in high yields. nih.gov Similarly, palladium catalysts can be used for the cyclization of thiobenzanilides through a C−H functionalization/C−S bond formation process. acs.org More recently, visible-light-driven methods have emerged, using photosensitizers like riboflavin (B1680620) to promote the cyclization of thiobenzanilides without the need for transition-metal catalysts. mdpi.com

Condensation Reactions in Benzothiazole Synthesis

The most widely utilized method for constructing the benzothiazole core is the condensation of 2-aminothiophenol (B119425) (ATP) with various carbonyl-containing compounds. nih.govresearchgate.net This approach allows for the direct installation of a substituent at the 2-position of the benzothiazole ring. Carboxylic acids, aldehydes, esters, and acyl chlorides are common reaction partners for ATP. nih.govresearchgate.netekb.eg

These condensation reactions often require catalysts to proceed efficiently. Polyphosphoric acid (PPA) is a traditional choice, used at high temperatures to drive the cyclodehydration. nih.gov However, milder and more environmentally friendly catalysts have been developed. For example, molecular iodine has been used as a mild Lewis acid catalyst for the reaction between N-protected amino acids and ATP under solvent-free conditions. nih.gov Other catalysts include methanesulfonic acid on silica (B1680970) gel and sulfated tungstate, the latter being effective under solvent-free, room temperature conditions with ultrasound irradiation. mdpi.commdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Aminothiophenol | Aromatic Carboxylic Acids | Triphenyl phosphite (B83602) (TPP), TBAB | 2-Arylbenzothiazoles | 60-87 | nih.gov |

| 2-Aminothiophenol | N-Protected Amino Acids | Molecular Iodine, Solvent-free | 2-Substituted Benzothiazoles | 66-97 | nih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | H₂O₂/HCl, Ethanol (B145695), RT | 2-Arylbenzothiazoles | Excellent | nih.gov |

| 2-Aminothiophenol | Benzaldehydes | NH₄Cl, Methanol-water, RT | 2-Arylbenzothiazoles | High | mdpi.comnih.gov |

| 2-Aminothiophenol | Aromatic Aldehydes | SnP₂O₇, Solvent-free, 70°C | 2-Arylbenzothiazoles | 83-91 | mdpi.com |

Transition Metal-Catalyzed Synthetic Approaches

Transition metal catalysis offers powerful and versatile routes to the benzothiazole core, often enabling reactions that are difficult to achieve through other means. nih.gov Palladium and copper are the most extensively used metals in this context. mdpi.com Palladium-catalyzed systems, for example, can achieve the synthesis of 2-substituted benzothiazoles from thiobenzanilides via C-H functionalization and intramolecular C-S bond formation. acs.org Ligand-free Pd/C has also been used for the cyclization of o-iodothiobenzanilide derivatives under mild, room-temperature conditions. organic-chemistry.org

Copper catalysts are also highly effective. Copper(I) and Palladium(II) have been used to synthesize benzothiazoles from ortho-halothioureas. mdpi.comresearchgate.net Copper oxide (CuO) was found to be particularly effective for the one-pot reaction of 2-bromoanilines with dithiocarbamates to form 2-aminobenzothiazoles. nih.govtandfonline.com Other metals, such as nickel and ruthenium, have also been successfully employed. A nickel-catalyzed intramolecular oxidative C-H bond functionalization of arylthioureas provides an efficient route to 2-aminobenzothiazoles with low catalyst loading. nih.gov

| Catalyst System | Precursors | Reaction Type | Reference |

| Pd(II) / Cu(I) | Thiobenzanilides | Intramolecular C-H Functionalization/C-S Cyclization | acs.org |

| RuCl₃ | N-Arylthioureas | Intramolecular Oxidative Coupling | nih.gov |

| Pd(OAc)₂ | N-Aryl-N',N'-dialkylthioureas | Intramolecular Oxidative Cyclization | nih.gov |

| CuO or Pd(PPh₃)₄ | 2-Haloanilines + Dithiocarbamates | One-pot Intermolecular Reaction | nih.govtandfonline.com |

| Ni(II) | N-Arylthioureas | Intramolecular Oxidative C-H Functionalization | nih.gov |

Metal-Free and Green Chemistry Principles in Benzothiazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable methods for benzothiazole synthesis. researchgate.netairo.co.in These approaches aim to reduce waste, avoid toxic reagents and solvents, and minimize energy consumption. airo.co.inrsc.org

Key strategies in green benzothiazole synthesis include:

Use of Green Solvents: Water has been successfully used as a solvent for the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide to produce benzothiazole-2-thiols. rsc.orgorgchemres.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in condensation reactions, such as that between 2-aminothiophenol and benzaldehydes using phenyl iodoniumbis(trifluoroacetate) (PIFA) as an oxidant. mdpi.comnih.gov

Photocatalysis: The use of visible light is a growing area. Riboflavin, a natural and inexpensive reagent, can act as a photosensitizer for the cyclization of thiobenzanilides, avoiding the need for transition metals. mdpi.com

Metal-Free Reactions: Many green methods focus on eliminating metal catalysts altogether. nih.gov For example, the condensation of 2-aminothiophenol with aldehydes can be catalyzed by a simple mixture of H₂O₂/HCl in ethanol at room temperature. nih.gov Another approach involves the radical cyclization of thioformanilides induced by chloranil (B122849) under irradiation. mdpi.com The use of carbon dioxide (CO₂) as a renewable C1 source for the cyclization of 2-aminothiophenols also represents an environmentally benign pathway. mdpi.comresearchgate.net

Strategies for the Regioselective Introduction of the 6-Ethynyl Substituent

Once the 2-phenyl-1,3-benzothiazole core is assembled, the next critical step is the introduction of the ethynyl (B1212043) group specifically at the 6-position of the benzene (B151609) ring. This requires regioselective functionalization, which can be challenging on an electron-deficient heterocyclic system.

Direct Ethynylation Reactions

Direct C-H ethynylation of the benzothiazole core is a highly desirable but challenging transformation. More commonly, the introduction of the ethynyl group is achieved through a two-step sequence involving the initial regioselective halogenation or borylation of the benzothiazole ring, followed by a cross-coupling reaction.

A primary strategy involves the Sonogashira coupling, a powerful palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl halide or triflate. To synthesize 6-ethynyl-2-phenyl-1,3-benzothiazole, a precursor such as 6-bromo- or 6-iodo-2-phenyl-1,3-benzothiazole is required. The synthesis of such precursors can be achieved by constructing the benzothiazole ring from a pre-halogenated starting material (e.g., 4-bromo-2-aminothiophenol).

Alternatively, direct and regioselective halogenation of the pre-formed benzothiazole scaffold can provide the necessary coupling partner. For instance, direct iodination of electron-deficient benzothiazoles has been reported to yield mixtures of iodinated products, from which the desired regioisomer can be separated.

Another advanced strategy for regioselective functionalization is iridium-catalyzed C-H borylation. While this has been demonstrated on the related 2,1,3-benzothiadiazole (B189464) (BTD) scaffold to selectively install boryl groups at the C5 position (equivalent to C6 in benzothiazole), this method provides a versatile handle for subsequent transformations. nih.govacs.org The resulting boronic ester can then be converted to the ethynyl group, typically through a multi-step process. While not a "direct" ethynylation, these C-H functionalization methods provide a modern and regioselective route to the necessary intermediates for synthesizing the target molecule.

Functional Group Transformations Preceding Ethynylation

The introduction of an ethynyl group at the 6-position of the 2-phenyl-1,3-benzothiazole scaffold is typically achieved through modern cross-coupling reactions. The most prominent of these is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This necessitates the presence of a suitable functional group, most commonly a halogen, at the C-6 position of the benzothiazole ring to act as a coupling partner.

Therefore, a key strategic step is the synthesis of a 6-halo-2-phenyl-1,3-benzothiazole precursor. Bromo- and iodo-substituted benzothiazoles are particularly effective substrates for the Sonogashira reaction. wikipedia.org The synthesis of these halogenated precursors can be accomplished through various aromatic halogenation techniques or by utilizing starting materials that already contain the desired halogen.

Once the 6-halo-2-phenyl-1,3-benzothiazole is obtained, it can be coupled with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov Subsequent deprotection of the silyl (B83357) group, if used, yields the target this compound.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Terminal Alkyne | Pd(acac)₂ / Hydrazone ligand / CuI | K₃PO₄ | DMSO | 125 °C | Good | organic-chemistry.org |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temp | 52-92% | nih.gov |

| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₄ / CuI | Amine | Various | Mild | Varies | nih.gov |

Methodologies for the 2-Phenyl Substitution

While less common than condensation methods, the direct arylation of the benzothiazole C-2 position represents a modern approach to installing the 2-phenyl group. This can be achieved through palladium-catalyzed C-H activation/arylation protocols. For instance, 2-arylbenzothiazoles can undergo further arylation on the pre-existing phenyl ring, directed by the benzothiazole nitrogen, when reacted with aryl iodides in the presence of a Pd(II) catalyst. nih.gov Direct C-H/C-H cross-coupling between benzothiazoles and other heterocycles like thiophenes has also been demonstrated. rsc.org These methods offer atom economy but may require specific directing groups or harsher conditions.

Another cross-coupling strategy involves using a benzothiazole substituted with a leaving group at the C-2 position, such as a 2-bromobenzothiazole, and coupling it with an arylboronic acid via a Suzuki reaction. nih.govresearchgate.net Nickel-catalyzed cross-coupling reactions of 2-methylthiobenzothiazoles with aryl aluminum reagents have also been reported to yield 2-arylbenzothiazoles. dntb.gov.ua

The most prevalent and traditional method for synthesizing 2-arylbenzothiazoles is the condensation and subsequent oxidative cyclization of 2-aminothiophenol with an aryl aldehyde (e.g., benzaldehyde). ekb.egmdpi.comnih.gov This reaction is often carried out under acidic or oxidative conditions. A wide variety of catalysts and reagents have been developed to promote this transformation, enhancing yields and improving reaction conditions. mdpi.comnih.govresearchgate.net

The reaction typically proceeds through the formation of a benzothiazoline (B1199338) intermediate, which is then oxidized to the aromatic benzothiazole. researchgate.net Numerous protocols exist, utilizing diverse catalysts such as ammonium (B1175870) chloride, H₂O₂/HCl, and even catalyst-free systems using DMSO as both solvent and oxidant. nih.govorganic-chemistry.org Microwave-assisted and solvent-free conditions have also been developed to provide greener and more efficient synthetic routes. tku.edu.tw

| Catalyst/Reagent | Solvent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| None (Air/DMSO system) | DMSO | 60 °C | Catalyst-free, operationally simple | organic-chemistry.org |

| H₂O₂/HCl | Ethanol | Room Temp | Short reaction time, excellent yields | nih.gov |

| NH₄Cl | Methanol/Water | Room Temp | Mild conditions, high yield | nih.gov |

| L-Proline | Solvent-free | Microwave | Green and inexpensive | tku.edu.tw |

| Alkyl carbonic acid (from CO₂) | CO₂/Alcohol | Mild | Environmentally friendly, simple work-up | researchgate.nettandfonline.com |

Multicomponent Reaction Strategies for Benzothiazole Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While not as extensively documented specifically for this compound, MCR strategies are employed for the synthesis of the core benzothiazole scaffold.

For example, a one-pot synthesis of 2-substituted benzothiazoles can be achieved by reacting 2-aminothiophenol, an aldehyde, and an oxidizing agent. researchgate.net These reactions streamline the synthetic process by avoiding the isolation of intermediates, thereby saving time, reagents, and reducing waste. The condensation of 2-aminothiophenol and benzaldehyde (B42025) in the presence of an in-situ generated catalyst, such as alkyl carbonic acid from CO₂ and an alcohol, can also be considered a green, one-pot process. ekb.egresearchgate.net These strategies are highly valuable for creating libraries of substituted benzothiazoles for further functionalization.

Chemical Reactivity and Derivatization Strategies for 6 Ethynyl 2 Phenyl 1,3 Benzothiazole

Reactivity of the Terminal Ethynyl (B1212043) Group

The terminal alkyne functionality at the 6-position of the benzothiazole (B30560) core is a highly versatile handle for a wide array of chemical transformations. Its reactivity allows for the introduction of diverse molecular fragments through well-established and efficient coupling reactions.

Click Chemistry Applications (e.g., Huisgen Cycloadditions)

The ethynyl group serves as an excellent substrate for "click chemistry," most notably the Huisgen 1,3-dipolar cycloaddition. This reaction, often catalyzed by copper(I), involves the facile and highly regioselective formation of a stable 1,2,3-triazole ring from the reaction of the terminal alkyne with an organic azide (B81097). This powerful transformation is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal strategy for the modular synthesis of complex molecules. The resulting triazole linker can connect the 6-ethynyl-2-phenyl-1,3-benzothiazole core to various other molecular entities, including biomolecules, polymers, and fluorescent dyes.

While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Huisgen cycloaddition to terminal alkynes is a cornerstone of modern synthetic chemistry. sphinxsai.comnih.gov The reaction proceeds via a concerted mechanism, leading to a stereospecific syn addition. sphinxsai.com

Sonogashira Coupling and Other Palladium-Catalyzed Cross-Coupling Reactions

The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prime example. This reaction facilitates the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. Typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, the Sonogashira coupling is a robust method for constructing extended π-conjugated systems. nih.govacs.orgresearchgate.net

This methodology allows for the direct linkage of the this compound scaffold to other aromatic or heteroaromatic rings, paving the way for the synthesis of advanced materials with interesting photophysical or electronic properties. The efficiency of the Sonogashira coupling can be influenced by the nature of the aryl halide, with electron-withdrawing substituents on the halide generally leading to higher yields. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Terminal Alkyne | Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Amine base | Coupled Product | nih.govacs.orgresearchgate.net |

Hydration, Halogenation, and Other Alkyne Transformations

Beyond coupling reactions, the ethynyl group can undergo a variety of other transformations. Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metal complexes, leads to the formation of a methyl ketone at the 6-position of the benzothiazole ring. This transformation provides a route to introduce a carbonyl functionality, which can then serve as a site for further derivatization.

Halogenation of the alkyne can also be achieved, leading to the formation of di- or monohaloalkenes, depending on the reaction conditions and the stoichiometry of the halogenating agent. These halogenated derivatives can then be utilized in subsequent cross-coupling reactions, further expanding the synthetic utility of the original scaffold.

Functionalization and Modification of the Phenyl Substituent at C-2

The phenyl ring at the 2-position of the benzothiazole core offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto this ring. The directing effects of any existing substituents on the phenyl ring will govern the position of the incoming electrophile.

For instance, nitration of the 2-phenyl-1,3-benzothiazole system can be achieved using a mixture of nitric acid and sulfuric acid, leading to the introduction of a nitro group. sci-hub.senih.gov The position of nitration will depend on the reaction conditions and any pre-existing substituents on the phenyl ring. Similarly, halogenation can be performed to introduce bromine or chlorine atoms onto the phenyl ring.

Reactivity and Transformations of the Benzothiazole Heterocyclic System

The benzothiazole ring system itself can undergo chemical transformations, although it is generally less reactive towards electrophilic substitution than a simple benzene (B151609) ring due to the electron-withdrawing nature of the thiazole (B1198619) moiety.

Electrophilic Aromatic Substitution on the Benzene Ring of the Benzothiazole Core

Electrophilic aromatic substitution on the benzene portion of the benzothiazole core is possible, though it often requires forcing conditions. The substitution pattern is influenced by the electron-withdrawing character of the fused thiazole ring. Studies on related 2-substituted-1,3-benzothiazoles have shown that nitration and bromination can occur on the benzothiazole ring. For example, the nitration of 2-(trifluoromethyl)-1,3-benzothiazole can yield both 4-nitro and 6-nitro derivatives. exlibrisgroup.comosi.lv Similarly, bromination can lead to polybrominated products. exlibrisgroup.comosi.lv The presence of the 6-ethynyl group in the target molecule would likely influence the regioselectivity of such substitutions.

| Compound | Reaction | Reagents | Products | Reference |

| 2-(Trifluoromethyl)-1,3-benzothiazole | Nitration | NH₄NO₃ in TFAA | 4-nitro and 6-nitro derivatives | exlibrisgroup.comosi.lv |

| 2-Substituted 1,3-benzothiazoles | Bromination | NBS in TFA-H₂SO₄ | 4,5,6,7-tetrabromo derivatives | exlibrisgroup.comosi.lv |

Nucleophilic Reactions at the Thiazole Ring

The 1,3-benzothiazole ring system, while aromatic, exhibits distinct reactivity towards nucleophiles, influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. The C2 carbon, situated between the nitrogen and sulfur atoms, is the most electron-deficient position and is typically the primary site for nucleophilic attack. However, in 2-substituted benzothiazoles like this compound, this position is already occupied, rendering direct nucleophilic substitution at C2 uncommon without the presence of a suitable leaving group.

A notable example of reactivity involving nucleophiles that leads to the formation of the 1,3-benzothiazole scaffold is the nucleophile-induced ring contraction of 1,4-benzothiazine systems. beilstein-journals.orgnih.govsemanticscholar.org In certain fused heterocyclic systems containing a 1,4-benzothiazine moiety, the structure is susceptible to ring contraction to yield the thermodynamically more stable 1,3-benzothiazole derivative. beilstein-journals.orgnih.gov

This transformation is initiated by a nucleophilic attack on an electrophilic center within the thiazine (B8601807) ring, often a carbonyl group adjacent to the sulfur atom. beilstein-journals.orgnih.gov The plausible mechanism proceeds as follows:

Nucleophilic Attack: A nucleophile, such as an alcohol or an amine, attacks the electrophilic carbon (e.g., C4 of a carbonyl group) in the 1,4-benzothiazine ring. beilstein-journals.org

Ring Opening: This attack leads to the cleavage of the adjacent sulfur-carbon bond (S-C), opening the six-membered thiazine ring to form a thiol intermediate. beilstein-journals.org

Intramolecular Cyclization: The newly formed thiol group (-SH) then performs an intramolecular nucleophilic attack on an electrophilic carbon within the same molecule (e.g., a carbon on an adjacent pyrrole-2,3-dione moiety in fused systems). beilstein-journals.org

Rearrangement: The resulting intermediate undergoes a prototropic shift or other rearrangement to form the final, stable pyrrolo[2,1-b] nih.govrsc.orgbenzothiazole product. beilstein-journals.org

This process demonstrates how nucleophilic reactions can be strategically employed in precursor molecules to construct the stable 1,3-benzothiazole core, highlighting the inherent reactivity of the broader benzothiazine chemical space. beilstein-journals.orgnih.gov

Rational Design and Synthesis of Advanced Derivatives for Specific Applications

The this compound scaffold serves as a "privileged structure" in medicinal chemistry, particularly for the development of diagnostic imaging agents targeting neurodegenerative diseases. nih.gov The rational design of its derivatives focuses on creating molecules that can detect amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). nih.govillinois.eduijpbs.com The primary goal is to develop agents for non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govrsc.org

The design strategy for these advanced derivatives involves a multi-pronged approach to optimize several key properties simultaneously:

Target Affinity and Specificity: The core benzothiazole structure has an inherent affinity for the β-sheet conformation of Aβ aggregates. nih.gov Modifications to the 2-phenyl ring and the 6-position of the benzothiazole ring are systematically explored to enhance binding affinity (expressed as Kᵢ values) and specificity for Aβ plaques over other biological structures. nih.govresearchgate.net

Blood-Brain Barrier (BBB) Penetration: For a diagnostic agent to be effective in the brain, it must cross the BBB. Derivatives are designed to have optimal lipophilicity, which is a critical factor for BBB penetration. ijpbs.com This often involves introducing or modifying functional groups to achieve a delicate balance, as excessively high lipophilicity can lead to non-specific binding.

Pharmacokinetics: Ideal imaging agents should exhibit high initial brain uptake followed by rapid washout from healthy brain tissue to provide a high signal-to-noise ratio. nih.gov Structure-activity relationship (SAR) studies guide the modification of the parent compound to fine-tune these kinetic properties. researchgate.netnih.gov For instance, the introduction of fluorine atoms can improve metabolic stability, which in turn affects brain uptake kinetics. researchgate.net

Chelation and Radiolabeling: For PET or SPECT imaging, a radionuclide must be incorporated into the molecule. This is often achieved by attaching a bifunctional chelator (BFC) to the benzothiazole scaffold. rsc.orgillinois.edu The chelator is capable of stably binding a metallic radioisotope, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) for PET, or Technetium-99m (⁹⁹mTc) for SPECT, while the benzothiazole portion of the molecule directs the entire complex to the Aβ plaques. nih.govrsc.orgillinois.edu

The synthesis of these derivatives often starts with the core 2-aminothiophenol (B119425), which undergoes a condensation reaction with a substituted benzaldehyde (B42025) to form the 2-phenyl-1,3-benzothiazole ring system. mdpi.comunife.it Further modifications, such as the introduction of the ethynyl group or the attachment of chelating moieties, are then performed.

Below is an interactive table summarizing examples of rationally designed benzothiazole derivatives for imaging applications.

| Derivative Type | Modification Rationale | Imaging Modality | Radionuclide | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzothiazole with 1,4,7-triazacyclononane-based BFCs | Incorporate a bifunctional chelator (BFC) for stable complexation with a metallic radioisotope while maintaining Aβ affinity. | PET | Gallium-68 (⁶⁸Ga) | Complexes showed strong and specific binding to Aβ plaques in vitro. Low brain uptake suggests potential for imaging cerebral amyloid angiopathy (CAA) where BBB crossing is not required. | illinois.edu |

| Metal-chelating benzothiazoles (MFCs) | Design multifunctional compounds that can both modulate Aβ aggregation and be used for PET imaging by chelating a radioisotope. | PET | Copper-64 (⁶⁴Cu) | Certain derivatives rerouted toxic Aβ oligomerization. ⁶⁴Cu-labeled compounds showed good fluorescent staining and significant brain uptake (up to 0.99 ± 0.04 %ID/g). | rsc.org |

| Technetium-labeled benzothiazoles | Develop agents for SPECT imaging, which is more widely available than PET. | SPECT | Technetium-99m (⁹⁹mTc) | Derivatives showed excellent binding affinities for Aβ aggregates and high initial brain uptakes in mice (2.2% ± 0.1% ID/g at 2 minutes). | nih.gov |

| Fluorine-substituted aminophenylbenzothiazoles | Improve metabolic stability and brain uptake kinetics through strategic placement of fluorine atoms. | PET | Carbon-11 (¹¹C) | The substitution pattern of fluorine on both the phenyl and benzothiazole rings was found to influence metabolic stability and brain kinetics, leading to lead compounds with improved characteristics for Aβ-plaque imaging. | researchgate.net |

These examples underscore the rational, targeted approach to modifying the this compound scaffold to create advanced derivatives for specific and challenging biomedical applications. rsc.orgnih.gov

Advanced Computational and Spectroscopic Investigations of 6 Ethynyl 2 Phenyl 1,3 Benzothiazole and Its Analogues

Quantum Chemical Calculations and Electronic Structure Analysis

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of molecules like 6-ethynyl-2-phenyl-1,3-benzothiazole. Through advanced calculations, researchers can model molecular behavior and predict properties that are crucial for various applications.

Density Functional Theory (DFT) Studies for Ground State and Excited State Properties

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules, including benzothiazole (B30560) derivatives. scirp.orgnbu.edu.sa DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G**, are employed to optimize the geometries of these molecules in their ground state (S₀). nih.govresearchgate.net Frequency calculations are subsequently performed to confirm that the optimized structures correspond to true energy minima, indicated by the absence of imaginary frequencies. nih.gov

For the study of excited state (S₁) properties, Time-Dependent DFT (TD-DFT) is the standard approach. nih.govmdpi.com This method allows for the optimization of the molecule's geometry in its first excited state and the calculation of electronic transition energies, which are fundamental to understanding the photophysical behavior of the compound. nih.govnih.govresearchgate.net These computational studies are essential for predicting how molecules like this compound will interact with light, a key aspect for applications in materials science and optoelectronics. The introduction of different substituent groups, such as the ethynyl (B1212043) group, can significantly influence both the ground and excited state properties of the 2-phenyl-1,3-benzothiazole core. nih.gov

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing a molecule's electronic properties and reactivity. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's electronic absorption and emission characteristics, as well as its kinetic stability. mdpi.com

In benzothiazole derivatives, the HOMO and LUMO are typically delocalized across the conjugated π-system of the molecule. For this compound, the HOMO is expected to be distributed over the benzothiazole ring and the phenyl group, while the LUMO would also be delocalized across this conjugated framework. The introduction of substituents can tune the energy levels of these orbitals. nih.govrsc.org For instance, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy. nih.gov A smaller HOMO-LUMO gap generally leads to absorption at longer wavelengths (a red shift) and suggests higher chemical reactivity and lower kinetic stability. mdpi.com Quantum chemical calculations allow for the precise determination of these energy levels and the visualization of the orbital distributions, providing invaluable insights into the electronic nature of the molecule. nih.govresearchgate.net

Below is a table showing representative calculated HOMO, LUMO, and energy gap values for parent 2-phenylbenzothiazole (B1203474) and a derivative with an electron-withdrawing group, illustrating the impact of substitution on these electronic parameters.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Phenylbenzothiazole (analogue) | -5.59 | -1.95 | 3.64 |

| 2-Phenylbenzothiazole with -NO₂ group (analogue) | -6.18 | -3.35 | 2.83 |

| This table is generated based on data from analogous compounds to illustrate the effects of substituents. The values are indicative and derived from computational studies on similar structures. nih.gov |

Predictive Modeling of Photophysical Properties

Computational methods, particularly TD-DFT, are extensively used to predict the photophysical properties of complex organic molecules. nih.govresearchgate.net This approach can simulate electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. nih.gov The calculated absorption wavelength (λmax) often corresponds to the transition from the HOMO to the LUMO (S₀ → S₁). nih.gov

Similarly, by optimizing the geometry of the molecule in its first excited state (S₁), TD-DFT can be used to calculate emission energies, thus predicting the fluorescence spectrum. researchgate.net The difference between the absorption and emission maxima, known as the Stokes shift, is another important property that can be estimated computationally. nih.gov These predictive models are invaluable for designing new molecules with specific photophysical characteristics, such as desired absorption and emission wavelengths for applications like fluorescent probes or organic light-emitting diodes (OLEDs). mdpi.comnih.gov The accuracy of these predictions can be influenced by the choice of the DFT functional and basis set, and by accounting for solvent effects using models like the Polarizable Continuum Model (PCM). nih.govresearchgate.net Studies on various benzothiazole derivatives have demonstrated a good correlation between computationally predicted spectra and experimental results, validating the utility of these theoretical approaches. researchgate.net

Spectroscopic Analytical Techniques for Structural Confirmation and Characterization

The synthesis of a specific chemical entity like this compound requires rigorous structural confirmation. Spectroscopic methods provide the necessary evidence by probing the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. nih.gov ¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework of the molecule. chemistryjournal.inbeilstein-journals.org

For a compound like this compound, the ¹H NMR spectrum would exhibit distinct signals for the aromatic protons on both the benzothiazole and phenyl rings, typically in the range of δ 7.0-8.5 ppm. rsc.orggoogle.com The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its position on the rings. rsc.org A key feature would be a singlet in the region of δ 3.0-3.5 ppm corresponding to the acetylenic proton (-C≡CH).

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. google.com The aromatic carbons would resonate in the typical downfield region of δ 110-155 ppm. nih.gov The two carbons of the ethynyl group would appear at characteristic chemical shifts, generally between δ 70-90 ppm. rsc.org The quaternary carbon of the benzothiazole ring attached to the phenyl group (C2) would appear further downfield, often above δ 160 ppm. nih.govgoogle.com The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the molecule's connectivity and structure. nih.gov

Table of Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Acetylenic C-H | ~3.0 - 3.5 |

| ¹H | Aromatic C-H (Benzothiazole & Phenyl rings) | ~7.3 - 8.1 |

| ¹³C | Acetylenic carbons (-C≡C-) | ~70 - 90 |

| ¹³C | Aromatic carbons | ~121 - 154 |

| ¹³C | C2 of Benzothiazole | ~168 |

This table presents expected chemical shift ranges based on data from analogous structures. rsc.orggoogle.comrsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. chemistryjournal.in These methods are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. researchgate.net

For this compound, the IR spectrum would display several characteristic absorption bands. A sharp, weak band around 3300 cm⁻¹ would be indicative of the ≡C-H stretching vibration of the terminal alkyne. The C≡C triple bond stretch would appear as a weak to medium absorption in the range of 2100-2140 cm⁻¹. The spectrum would also feature C=N stretching vibrations for the thiazole (B1198619) ring around 1600-1650 cm⁻¹, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and various C-H bending vibrations. mdpi.com

Raman spectroscopy provides complementary information. While the ≡C-H stretch is often weak in the IR spectrum, the C≡C triple bond stretch typically gives a strong signal in the Raman spectrum, making it a useful diagnostic tool. Aromatic ring vibrations also tend to produce strong Raman signals. DFT calculations can be used to compute the theoretical vibrational spectra (IR and Raman), which aids in the assignment of experimental bands to specific vibrational modes of the molecule. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The photophysical properties of this compound and its analogues are primarily investigated using UV-Vis and fluorescence spectroscopy. The electronic absorption spectra of benzothiazole derivatives are characterized by intense absorption bands in the UV-visible region, which arise from π-π* and n-π* electronic transitions within the conjugated system. researchgate.netdergipark.org.trresearchgate.net The core structure, consisting of fused benzene (B151609) and thiazole rings, provides a rigid and planar chromophore.

In derivatives of 2-phenyl-1,3-benzothiazole, the absorption spectrum is influenced by the electronic nature of substituents on both the benzothiazole and phenyl rings. researchgate.net The introduction of an ethynyl group at the 6-position is expected to extend the π-conjugation of the molecule, which typically results in a bathochromic (red) shift of the maximum absorption wavelength (λmax) compared to the unsubstituted 2-phenylbenzothiazole. researchgate.net For instance, studies on similar benzothiazole systems show absorption peaks around 330-340 nm. researchgate.net The electronic transitions responsible for these absorptions often involve a degree of intramolecular charge transfer (ICT) from the benzothiazole moiety to the phenyl ring or vice versa, depending on the substitution pattern.

Many benzothiazole derivatives are known to be fluorescent, emitting light typically in the blue to green region of the spectrum (around 380-450 nm) upon excitation at their absorption maxima. researchgate.net The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. researchgate.netnih.gov The presence of the phenyl and ethynyl groups in this compound is anticipated to contribute to its fluorescent behavior, making it a candidate for applications in materials science, such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. dergipark.org.trmdpi.comnih.gov

Table 1: Representative Photophysical Data for Benzothiazole Derivatives

| Compound Family | Absorption λmax (nm) | Emission λmax (nm) | Notes |

|---|---|---|---|

| 2-Arylbenzothiazoles | ~330-410 researchgate.net | ~380-450 | Position of λmax is sensitive to aryl substituents. |

| Benzothiazole-Pyridine Derivatives | ~324-382 dergipark.org.tr | - | Absorption is attributed to π-π* and n-π* transitions. dergipark.org.tr |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique for determining the precise molecular weight and confirming the elemental composition of synthetic compounds like this compound. High-resolution mass spectrometry (HRMS) techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are commonly employed for benzothiazole derivatives.

The molecular formula for this compound is C15H9NS. Its calculated monoisotopic mass would be used to confirm its identity. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ would be the primary peak observed in the mass spectrum.

Table 2: Calculated Molecular Weight for this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H9NS |

| Average Molecular Weight | 235.31 g/mol |

The fragmentation pattern observed in the mass spectrum can also provide structural confirmation. For benzothiazole derivatives, common fragmentation pathways may include cleavage of the substituent groups or fragmentation of the heterocyclic ring system, which aids in structural elucidation.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. For this compound, understanding the intermolecular interactions is crucial for predicting its crystal packing and related physical properties.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.com This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than any other molecule in the crystal. nih.gov Key properties mapped include dᵢ (distance to the nearest nucleus inside the surface), dₑ (distance to the nearest nucleus outside the surface), and dₙₒᵣₘ (a normalized contact distance). mdpi.com

For a molecule like this compound, the Hirshfeld surface would reveal close contacts associated with hydrogen bonds and other van der Waals interactions. Red spots on the dₙₒᵣₘ surface indicate close intermolecular contacts, often corresponding to hydrogen bonds or other strong interactions. mdpi.commdpi.com

The 2D fingerprint plot is a histogram that summarizes the intermolecular contacts, plotting dᵢ against dₑ. nih.govresearchgate.net It provides a quantitative breakdown of the types of interactions present. For related heterocyclic compounds, the most significant contributions to the crystal packing often come from H···H, C···H/H···C, and N···H/H···N contacts. nih.govnih.gov Given the structure of this compound, significant contributions from H···H, C···H, and potentially S···H and N···H contacts are expected. mdpi.comresearchgate.net The presence of the aromatic rings would also result in visible "wings" on the fingerprint plot, characteristic of π-π stacking interactions. nih.gov

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Heterocyclic Compounds

| Interaction Type | Typical Percentage Contribution |

|---|---|

| H···H | 25-55% mdpi.comnih.gov |

| C···H / H···C | 17-20% nih.gov |

| N···H / H···N | ~20% nih.gov |

| C···C | ~7% nih.gov |

Quantification of Hydrogen Bonding and π-π Stacking Interactions

The ethynyl C-H group and the aromatic C-H groups in this compound can act as weak hydrogen bond donors, forming C-H···N or C-H···S interactions with neighboring molecules. nih.gov The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor. These hydrogen bonds, although weak, can play a significant role in stabilizing the crystal structure. rsc.org

Furthermore, π-π stacking interactions are expected to be a dominant feature in the crystal packing of this molecule. researchgate.netresearchgate.netmdpi.com These interactions occur between the aromatic systems of the benzothiazole core and the phenyl ring of adjacent molecules. nih.gov The geometry of these interactions can vary, including face-to-face or slipped-stack arrangements, with centroid-to-centroid distances typically in the range of 3.5 to 3.9 Å. nih.govresearchgate.net These stacking interactions are crucial for stabilizing the crystal lattice and influencing the electronic properties of the material in the solid state. nih.gov

Molecular Dynamics Simulations for Conformational and Dynamic Insights

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. biointerfaceresearch.comnih.gov For this compound, MD simulations can provide valuable insights into its conformational flexibility and dynamics. nih.gov A key conformational variable is the dihedral angle between the phenyl ring and the benzothiazole core. MD simulations can explore the rotational energy barrier and the preferred orientation of the phenyl group relative to the benzothiazole plane.

These simulations can be performed in various environments, such as in a vacuum, in different solvents, or within a protein binding site, to understand how the environment affects the molecule's behavior. nih.gov By analyzing the trajectory of the simulation, one can obtain information about vibrational motions, conformational changes, and interactions with surrounding molecules over time. This information is particularly useful in the context of drug design, where understanding the dynamic behavior of a ligand in a receptor's active site is crucial. biointerfaceresearch.comnih.gov

In Silico Modeling for Structure-Property Relationships and Predictive Design

In silico modeling encompasses a range of computational techniques used to predict the properties of molecules and to design new ones with desired characteristics. nih.govnih.govresearchgate.net For this compound and its analogues, these methods are invaluable for establishing structure-property and structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features of benzothiazole derivatives with their observed biological activity or physical properties. nih.gov By identifying key molecular descriptors, these models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues.

Molecular docking is another powerful in silico technique, especially in drug discovery. nih.govnih.gov It predicts the preferred orientation of a ligand when bound to a target receptor. For this compound, docking studies could be used to explore its potential as an inhibitor for various enzymes, identifying key interactions (like hydrogen bonds and π-π stacking) with amino acid residues in the binding pocket. nih.gov This information is instrumental in the rational design of new derivatives with improved binding affinity and selectivity.

Advanced Research Applications of 6 Ethynyl 2 Phenyl 1,3 Benzothiazole Derived Compounds

Materials Science and Optoelectronic Applications

The benzothiazole (B30560) moiety is a key component in many functional materials due to its electron-deficient nature, thermal stability, and ability to participate in π-π stacking interactions. The addition of the ethynyl (B1212043) group provides a versatile handle for further chemical modification, allowing for the synthesis of polymers and complex molecules with tailored properties. These characteristics have led to the exploration of 6-ethynyl-2-phenyl-1,3-benzothiazole derivatives in a wide range of high-performance applications.

Derivatives of 2-phenylbenzothiazole (B1203474) are notable for their luminescent properties and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). mdpi.com The benzothiazole core acts as a chromophore, and by modifying the substituents on the phenyl ring and the benzothiazole system, the emission color and efficiency of the resulting materials can be fine-tuned. For instance, novel zinc complexes incorporating 2-hydroxyphenylbenzothiazole ligands have been synthesized and their electroluminescent properties studied. rsc.org The emission colors of these complexes could be adjusted from bluish-green to yellow by altering the substituents on the benzothiazole ring. rsc.org

Thermally activated delayed fluorescence (TADF) is a mechanism that can enhance the efficiency of OLEDs. Researchers have designed red TADF emitters using 2,1,3-benzothiadiazole (B189464) as an acceptor, achieving a maximum external quantum efficiency of 8.8% in an OLED with an emission peak at 636 nm. nwpu.edu.cn Furthermore, commercially available materials are being explored for solution-processed exciplex OLEDs that exhibit TADF. mdpi.com

Table 1: Performance of OLEDs Incorporating Benzothiazole Derivatives

| Material | Emission Color | Maximum External Quantum Efficiency (EQE) | Emission Peak (nm) |

|---|---|---|---|

| BTZ-DMAC | Red | 8.8% | 636 |

| Zinc Complex (CF3 substituent) | Yellow | Not Reported | Not Reported |

| Zinc Complex (OCH3 substituent) | Bluish-Green | Not Reported | Not Reported |

In the field of organic solar cells (OSCs), benzothiazole and its derivatives are utilized as building blocks for both donor and acceptor materials. Their electron-accepting properties make them suitable components in donor-acceptor type polymers, which are commonly used in the active layer of bulk-heterojunction solar cells. For example, new organic chemical structures based on pendant phenyl ester-substituted thiophene (B33073) and benzothiadiazole have been investigated as potential electron donors. co-ac.com

Computational studies have shown that molecules incorporating thiophene and benzothiadiazole exhibit good photovoltaic properties. co-ac.com When blended with fullerene derivatives like PCBM, these materials can act as effective electron donors. co-ac.com Furthermore, polymers incorporating 2,1,3-benzothiadiazole-5,6-dicarboxylicimide have been designed and synthesized, exhibiting narrow bandgaps and broad absorption spectra, which are desirable for solar cell applications. nih.gov One such polymer achieved a power conversion efficiency of 4.15% with a remarkably small energy loss. nih.gov

The ordered molecular packing and good charge transport properties of benzothiazole derivatives make them promising candidates for organic field-effect transistors (OFETs). The planarity of the benzothiazole core facilitates π-π stacking, which is crucial for efficient charge transport in the solid state.

Table 2: Performance of OFETs based on Benzothiazole Derivatives

| Material | Mobility (cm²/Vs) | On/Off Ratio | Semiconductor Type |

|---|---|---|---|

| 6H-pyrrolo[3,2-b:4,5-b´]bis co-ac.comuobasrah.edu.iqbenzothiazine | 0.35 | 1.5 x 10⁷ | p-type |

| PBBTZ 1 (SCFET) | 3.6 | > 10⁶ | p-type |

| 5,5'-bithiazole with trifluoromethylphenyl groups | 1.83 | Not Reported | n-type |

The inherent fluorescence of the benzothiazole core has led to the development of various fluorescent dyes and sensitizers. nih.gov These materials have applications in bioimaging, sensing, and as components in dye-sensitized solar cells. The 2-phenylbenzothiazole fragment is a significant chromophore, and its derivatives are widely used as building blocks for fluorescent materials. mdpi.com

A series of 2,1,3-benzothiadiazole-based D-π-A-π-D-type and star-burst-type fluorescent dyes have been synthesized, displaying intense orange-red fluorescence with high quantum yields. nih.gov Theoretical studies have also been conducted on benzothiazole-based fluorescence probes for detecting specific analytes like hydrazine, indicating their potential in sensor applications. nih.gov

The rigid, rod-like structure of many benzothiazole derivatives makes them suitable for applications in liquid crystals. uobasrah.edu.iqsciforum.net The benzothiazole core can induce mesophase behavior, and by attaching flexible side chains, the liquid crystalline properties can be tailored. sciforum.net These materials exhibit anisotropic properties, meaning their physical properties are directionally dependent, which is essential for applications in displays and optical switches.

Researchers have synthesized and characterized new liquid crystalline compounds containing a 2,1,3-benzothiadiazole chromophore, which exhibit nematic and smectic phases. researchgate.netmdpi.com The inclusion of a heterocyclic moiety like benzothiazole has been shown to have a positive effect on liquid crystalline properties. uobasrah.edu.iq

The ethynyl group on this compound serves as a reactive site for polymerization reactions, allowing for its incorporation into conjugated polymers. These polymers are of interest for applications as organic conductors and in various electronic devices. The benzothiazole unit contributes to the polymer's electronic properties and stability.

The Sonogashira coupling reaction has been used to prepare novel copolymers containing ethynylene and naphthothiadiazole units. mdpi.com These polymers exhibit low band gaps and good thermal stability. mdpi.com The introduction of ethynylene spacers can lead to more planar polymer chains, which can influence their solubility and molecular weight. mdpi.com

Design and Development of Chemical Probes and Molecular Tools

The 2-phenyl-1,3-benzothiazole scaffold is a well-established fluorophore, a molecule that can re-emit light upon light excitation. The introduction of a 6-ethynyl group is anticipated to modulate the electronic and photophysical properties of the parent compound, making its derivatives highly suitable for creating a new generation of chemical probes and molecular tools.

Fluorescent Probes for Cellular and Molecular Research

Derivatives of this compound are promising candidates for the development of fluorescent probes for cellular and molecular research. The benzothiazole core often exhibits desirable photophysical properties such as high quantum yields and large Stokes shifts. researchgate.net These characteristics are crucial for developing sensitive probes for bio-imaging. The ethynyl group can be readily modified through reactions like "click chemistry" to attach specific recognition moieties. This allows for the targeted detection of various biomolecules and physiological conditions within living cells. researchgate.net

For instance, benzothiazole-based probes have been successfully designed to detect specific ions, reactive oxygen species, and enzymes. nih.govmdpi.com By attaching a suitable receptor to the this compound core, it is conceivable to create probes that can visualize the distribution and dynamics of specific analytes within cellular compartments.

Table 1: Potential Design of Fluorescent Probes from this compound Derivatives

| Target Analyte | Proposed Recognition Moiety (Attached via Ethynyl Group) | Potential Application in Cellular Research |

| Specific Metal Ions (e.g., Cu²⁺, Zn²⁺) | Ion-specific chelator | Studying ion homeostasis and signaling |

| Reactive Oxygen Species (e.g., H₂O₂) | Boronate ester | Investigating oxidative stress and related diseases |

| Specific Enzymes | Enzyme-cleavable linker | Monitoring enzyme activity in real-time |

Markers for Biomolecular Systems (e.g., DNA)

The planar structure of the 2-phenyl-1,3-benzothiazole system allows it to intercalate into the grooves of DNA. This interaction can lead to significant changes in the fluorescence of the molecule, making it a potential marker for DNA. Certain benzothiazole derivatives have been investigated as DNA topoisomerase IIα inhibitors, indicating their ability to interact with the DNA-enzyme complex. researchgate.net

The ethynyl group on the this compound backbone offers a strategic point for attaching other functional groups that can enhance DNA binding affinity or specificity. For example, the addition of positively charged side chains could improve electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA.

Molecular Identification Detectors

The development of molecular identification detectors often relies on highly sensitive and selective fluorescent reporters. Derivatives of this compound could serve as the core signaling unit in such detectors. The ethynyl group provides a versatile handle for immobilization onto solid supports, such as microarrays or nanoparticles, which is a key step in the fabrication of many detector systems.

By functionalizing the benzothiazole core with specific recognition elements, these detectors could be designed for a wide range of applications, from medical diagnostics to environmental monitoring.

Role as Versatile Building Blocks in Supramolecular Chemistry and Nanotechnology

The rigid, planar structure of this compound, combined with the reactive ethynyl group, makes it an excellent building block for the construction of complex supramolecular assemblies and functional nanomaterials.

In supramolecular chemistry, non-covalent interactions are used to organize molecules into well-defined architectures. The aromatic rings of the benzothiazole derivative can participate in π-π stacking interactions, which are crucial for the self-assembly of supramolecular structures. The ethynyl group can be used to form covalent linkages to build larger, more complex systems or to introduce specific functionalities.

In nanotechnology, this compound could be incorporated into various materials to impart specific optical or electronic properties. For example, it could be used in the development of:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the benzothiazole core are relevant for creating emissive layers in OLEDs.

Organic Solar Cells: Benzothiadiazoles, a related class of compounds, are used in organic solar cells, suggesting potential for this scaffold as well. mdpi.com

Nanosensors: Integration of these molecules into nanostructures could lead to highly sensitive and selective sensors.

The potential applications of this compound derivatives are vast and varied. Further research into the synthesis and characterization of this specific compound and its derivatives is needed to fully realize its potential in these advanced scientific fields.

Future Research Directions and Methodological Innovations for 6 Ethynyl 2 Phenyl 1,3 Benzothiazole

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of 6-Ethynyl-2-phenyl-1,3-benzothiazole would likely involve the formation of the benzothiazole (B30560) core followed by the introduction of the ethynyl (B1212043) group, or a convergent approach where a pre-functionalized building block is utilized. Emerging synthetic methodologies could significantly enhance the efficiency and selectivity of its preparation.

A probable synthetic route would involve the Sonogashira cross-coupling reaction. This powerful palladium- and copper-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, a key intermediate would be a halogenated precursor, such as 6-bromo-2-phenyl-1,3-benzothiazole, which could then be coupled with a suitable acetylene (B1199291) source.

Table 1: Potential Catalytic Systems for Sonogashira Coupling

| Catalyst System | Ligand | Base | Solvent | Potential Advantages |

| Pd(PPh₃)₄ / CuI | Triphenylphosphine | Triethylamine | THF/Toluene | Well-established, reliable for a range of substrates. |

| PdCl₂(PPh₃)₂ / CuI | Triphenylphosphine | Diisopropylamine | DMF | Good for less reactive aryl halides. |

| Pd(OAc)₂ / XPhos | Buchwald-type ligand | K₂CO₃ | Dioxane | High efficiency for challenging couplings, lower catalyst loading. |

Future research in this area could focus on developing more sustainable and efficient catalytic systems. This includes the use of nanoparticle catalysts, which offer high surface area and can often be recycled, or the development of ligand-free palladium catalysis to reduce costs and simplify purification. Furthermore, flow chemistry approaches could be explored for a more controlled and scalable synthesis.

Advanced Computational Approaches for Rational Molecular Design and Property Prediction

Computational chemistry offers powerful tools for the rational design of novel molecules and the prediction of their properties, thereby guiding synthetic efforts and reducing experimental costs. For this compound, computational studies would be invaluable in predicting its electronic, optical, and potential biological properties.

Density Functional Theory (DFT) is a widely used method to investigate the electronic structure of molecules. DFT calculations can be employed to determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's electronic properties, influencing its color, reactivity, and charge-transport capabilities. The introduction of the electron-withdrawing ethynyl group at the 6-position of the benzothiazole ring is expected to modulate these energy levels compared to the parent 2-phenylbenzothiazole (B1203474).

Table 2: Predicted Electronic Properties of Benzothiazole Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Property |

| 2-Phenyl-1,3-benzothiazole | -5.8 | -1.9 | 3.9 | Blue fluorescence |

| 6-Nitro-2-phenyl-1,3-benzothiazole | -6.2 | -2.5 | 3.7 | Shifted absorption/emission |

| This compound | (Predicted) | (Predicted) | (Predicted) | Potential for red-shifted emission, enhanced charge transport |

Note: The values for this compound are hypothetical and would require specific computational studies.

Beyond electronic properties, molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets. The benzothiazole scaffold is a known pharmacophore, and the ethynyl group can participate in various non-covalent interactions, potentially enhancing binding to target proteins.

Exploration of Novel Application Domains in Emerging Technologies

The unique structural features of this compound suggest its potential application in several emerging technologies, particularly in the fields of organic electronics and medicinal chemistry.

The extended π-conjugation provided by the phenyl and ethynyl substituents on the benzothiazole core makes this molecule a promising candidate for use in Organic Light-Emitting Diodes (OLEDs) . Benzothiazole derivatives are known to be fluorescent materials, and the ethynyl linkage can be used to further tune the emission color and improve charge carrier mobility. The terminal alkyne also offers a reactive handle for post-synthetic modification, allowing for the covalent attachment of the molecule to polymer backbones or other functional units.

In the realm of medicinal chemistry , the benzothiazole nucleus is present in a number of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. The ethynyl group is also a valuable functional group in drug design, as it can act as a bioisostere for other groups or participate in covalent bonding with target enzymes. Future research could involve screening this compound and its derivatives against various disease targets.

Challenges in Scalable Synthesis and High-Throughput Screening of Benzothiazole Libraries

While the laboratory-scale synthesis of this compound appears feasible, its scalable production for commercial applications would present several challenges. The cost and availability of starting materials, the efficiency of the catalytic reactions, and the purification of the final product are all factors that would need to be optimized. The use of palladium catalysts, while highly effective, can be a significant cost driver and may lead to trace metal contamination in the final product, which is a major concern for pharmaceutical applications. Developing robust and cost-effective purification methods to remove these impurities would be crucial.

For the exploration of the biological potential of this scaffold, the development of high-throughput screening (HTS) assays would be essential. This would involve the synthesis of a library of derivatives based on the this compound core, with variations in the substitution patterns on the phenyl ring and modifications of the ethynyl group. These libraries could then be rapidly screened against a panel of biological targets to identify lead compounds for further development. The design of these libraries would benefit from the computational predictions of drug-likeness and binding affinities.

Q & A

Q. What are the optimal synthetic routes for 6-ethynyl-2-phenyl-1,3-benzothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzothiazole derivatives typically involves cyclization reactions using precursors like 2-aminothiophenol derivatives and aryl aldehydes or ketones. For this compound, a multi-step approach is often employed:

Core Formation : Condensation of 2-amino-6-substituted benzothiazole with phenylacetylene under Sonogashira coupling conditions to introduce the ethynyl group.

Catalytic Optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (THF/DMF) enhance coupling efficiency. Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) prevent side reactions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol improves purity. Yields typically range from 50–70%, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Ethynyl protons appear as sharp singlets (δ 2.5–3.5 ppm). Aromatic protons from the phenyl and benzothiazole moieties show splitting patterns (e.g., doublets for para-substituted phenyl groups) .

- ¹³C NMR : The sp-hybridized ethynyl carbons resonate at δ 70–90 ppm, while benzothiazole carbons appear between δ 110–160 ppm .

- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight. Fragmentation patterns validate the ethynyl and phenyl substituents .

- IR Spectroscopy : C≡C stretching vibrations (~2100 cm⁻¹) and C-S/C=N bonds (1500–1600 cm⁻¹) confirm structural integrity .

Q. How is the biological activity of this compound preliminarily screened in vitro?

- Methodological Answer : Initial screening focuses on:

- Antimicrobial Assays : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are compared to standard drugs like ampicillin .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values. Ethynyl groups may enhance membrane permeability, improving efficacy .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is pivotal:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXTL or OLEX2 software refines unit cell parameters and electron density maps .

- Key Metrics : Bond lengths (C≡C: ~1.20 Å, C-S: ~1.74 Å) and dihedral angles between benzothiazole and phenyl rings (<10° for coplanarity) validate steric/electronic effects .

- Disorder Handling : Partial occupancy modeling and restraints (e.g., DFIX) address ethynyl/phenyl group disorder .

Q. What computational strategies predict the electronic and reactivity profiles of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level:

- Frontier Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer potential. Ethynyl groups lower LUMO energy, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) : Negative potentials localized on the benzothiazole nitrogen and ethynyl terminus suggest nucleophilic attack sites .

- Docking Studies : AutoDock Vina models interactions with biological targets (e.g., DNA topoisomerase II). Binding energies (<−7 kcal/mol) correlate with experimental IC₅₀ values .

Q. How can researchers address contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use internal controls .

- Structural Analogues : Compare substituent effects (e.g., fluoro vs. ethynyl groups at position 6). Fluorine’s electronegativity may enhance membrane penetration but reduce π-π stacking .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends. For example, benzothiazoles with electron-withdrawing groups (e.g., -NO₂) often show higher cytotoxicity .

Q. What role does the ethynyl group play in modulating the structure-activity relationship (SAR) of benzothiazole derivatives?

- Methodological Answer : The ethynyl group:

- Enhances Rigidity : Conformational restriction via sp-hybridization improves target binding specificity .

- Facilitates Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) enables bioconjugation for prodrug development .

- Electronic Effects : The triple bond withdraws electron density, polarizing the benzothiazole ring and enhancing interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products